3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride
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Overview
Description
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities. Compounds with this scaffold have exhibited antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
The synthesis of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO, leading to the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of antimicrobial, antiviral, and antifungal properties.
Medicine: Due to its diverse biological activities, it is being explored for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound’s antioxidant properties make it valuable in the development of materials that require oxidative stability.
Mechanism of Action
The mechanism of action of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves its interaction with various molecular targets and pathways . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and inflammation. Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-: This compound shares a similar structure but differs in its biological activities.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: Another similar compound with distinct biological properties.
Hexahydropyrrolo[1,2-a]pyrazin-3-one: This compound has a different substitution pattern, leading to variations in its chemical and biological behavior.
The uniqueness of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C8H15ClN2O |
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Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H |
InChI Key |
MCDKHLQMAKSRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CCCC2CN1.Cl |
Origin of Product |
United States |
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